molecular formula C11H12N4O B3162751 2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine CAS No. 88066-75-5

2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine

Cat. No.: B3162751
CAS No.: 88066-75-5
M. Wt: 216.24 g/mol
InChI Key: MPGNXQCAWPTLFO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine typically involves the reaction of 4-methoxyphenylhydrazine with 2,3-dichloropyrazine. The reaction is carried out in the presence of a base such as sodium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxide.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-3-phenylpyrazine
  • 2-Hydrazinyl-3-(4-chlorophenyl)pyrazine
  • 2-Hydrazinyl-3-(4-nitrophenyl)pyrazine

Uniqueness

2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

[3-(4-methoxyphenyl)pyrazin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-16-9-4-2-8(3-5-9)10-11(15-12)14-7-6-13-10/h2-7H,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGNXQCAWPTLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN=C2NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30830771
Record name 2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30830771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88066-75-5
Record name 2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30830771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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